

# A Technical Guide to the Chemistry and Nomenclature of C<sub>2</sub>Cl<sub>6</sub>S<sub>2</sub>

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Compound of Interest		
Compound Name:	Bis(trichloromethyl) disulfide	
Cat. No.:	B083979	Get Quote

This document provides a comprehensive technical overview of the compound with the molecular formula C<sub>2</sub>Cl<sub>6</sub>S<sub>2</sub>, primarily focusing on its IUPAC nomenclature, physicochemical properties, synthesis protocols, and chemical reactivity. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

#### **IUPAC Nomenclature and Structure**

The chemical formula C<sub>2</sub>Cl<sub>6</sub>S<sub>2</sub> represents a symmetrical disulfide compound. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is derived by identifying the parent chain and the substituents.[1][2][3] The most prominent isomer for this formula is **bis(trichloromethyl) disulfide**.

The preferred IUPAC name for this compound is 1,2-bis(trichloromethyl)disulfane.[4]

- "Disulfane" indicates a parent hydride structure consisting of two sulfur atoms linked by a single bond (H-S-S-H).
- "1,2-bis(...)" indicates that there are two identical substituents, one on each sulfur atom.
- "(trichloromethyl)" specifies the substituent group (-CCl₃) attached to each sulfur atom.

An alternative, acceptable IUPAC name is trichloro(trichloromethyldisulfanyl)methane.[4][5] Common synonyms include **bis(trichloromethyl) disulfide** and trichloromethyl disulfide.[5]

Chemical Structure:



# **Physicochemical Properties**

The key physicochemical properties of 1,2-bis(trichloromethyl)disulfane are summarized in the table below. These computed properties provide essential data for experimental design and safety considerations.

Property	Value	Source
Molecular Formula	C <sub>2</sub> Cl <sub>6</sub> S <sub>2</sub>	[4][5]
Molecular Weight	300.87 g/mol	[4][5][6]
Physical State	Oily Liquid	[4]
CAS Number	15110-08-4	[5]
Monoisotopic Mass	297.757259 Da	[5]
XLogP3	4.8	[5]
SMILES	C(Cl)(Cl)(Cl)SSC(Cl)(Cl)(Cl)	[6]
InChIKey	NTOLLCFJWFCTMH- UHFFFAOYSA-N	[6]

## Synthesis and Experimental Protocols

1,2-bis(trichloromethyl)disulfane is typically synthesized from precursors containing the trichloromethylthio- moiety. One of the most efficient and scalable methods is the photochemical homocoupling of trichloromethyl sulfenyl chloride (Cl<sub>3</sub>CSCl).

## **Experimental Protocol: Photochemical Synthesis**

This protocol describes the synthesis of 1,2-bis(trichloromethyl)disulfane via the photochemical cleavage and subsequent coupling of trichloromethyl sulfenyl chloride. This method is noted for its high yield and clean reaction profile.[4]

#### Materials and Equipment:

Trichloromethyl sulfenyl chloride (Cl<sub>3</sub>CSCI)



- Degassed cyclohexane (or other inert solvent)
- Continuous-flow photochemical reactor equipped with a 405 nm light source (LED)
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware
- Rotary evaporator

#### Procedure:

- Preparation: A solution of trichloromethyl sulfenyl chloride in degassed cyclohexane is prepared under an inert atmosphere (e.g., Nitrogen). The concentration is typically optimized based on the reactor volume and flow rate.
- Photochemical Reaction: The solution is pumped through the continuous-flow reactor and irradiated with 405 nm light. The energy from the light source induces the homolytic cleavage of the S-Cl bond, generating the trichloromethylthiyl radical (Cl<sub>3</sub>CS•).
- Dimerization: The highly reactive thiyl radicals rapidly dimerize (couple) to form the stable S-S bond of 1,2-bis(trichloromethyl)disulfane.
- Work-up: The reaction mixture exiting the reactor is collected. The solvent (cyclohexane) is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product, an oily liquid, is typically of high purity (>90%) and may be
  used directly or further purified by vacuum distillation if required. Reported yields for this
  method can be as high as 93%.[4]

### Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photochemical synthesis of 1,2-bis(trichloromethyl)disulfane.

Fig. 1: Workflow for the photochemical synthesis of 1,2-bis(trichloromethyl)disulfane.

# **Chemical Reactivity and Transformations**



The chemistry of 1,2-bis(trichloromethyl)disulfane is dominated by the reactivity of the disulfide (S-S) bond. This bond is susceptible to cleavage by various reagents, making the compound a useful source of the trichloromethylthiyl radical (Cl<sub>3</sub>CS•) or the trichloromethanethiolate anion (Cl<sub>3</sub>CS<sup>-</sup>).

A key transformation is its reaction with thiols to form unsymmetrical disulfides. This reactivity is analogous to the use of related compounds like bis(trichloromethyl) carbonate (triphosgene) in facilitating the formation of disulfides from thiols.[7][8] The thiyl radical generated from C<sub>2</sub>Cl<sub>6</sub>S<sub>2</sub> can participate in cross-coupling reactions with other sulfenyl chlorides to produce a variety of unsymmetrical disulfides (Cl<sub>3</sub>CSSR).[4]

## **General Reaction Pathway**

The diagram below outlines the general reactivity of the disulfide bond in 1,2-bis(trichloromethyl)disulfane, leading to the formation of new sulfur-containing compounds.

Fig. 2: Reactivity pathways of 1,2-bis(trichloromethyl)disulfane.

# **Applications and Relevance**

While not a pharmaceutical agent itself, 1,2-bis(trichloromethyl)disulfane serves as a valuable reagent and intermediate in organic synthesis. Its chemistry is relevant to drug development professionals for several reasons:

- Disulfide Bond Formation: The ability to form disulfide bonds is critical in peptide and protein chemistry. Reagents that facilitate disulfide coupling under specific conditions are of significant interest.[9][10]
- Source of -SCCI₃ Group: It can be used to introduce the trichloromethylthio group into molecules, a functional group that can significantly alter the biological and physical properties of a parent compound due to its high lipophilicity and unique electronic characteristics.
- Analogy to Phosgene Equivalents: Its reactivity profile shares conceptual similarities with safer, solid phosgene equivalents like diphosgene and triphosgene, which are widely used in the synthesis of carbonates, ureas, and other functional groups common in drug molecules.
   [7][11]



Due to the presence of multiple chlorine atoms, this compound and its derivatives should be handled with care, as organochlorine compounds can exhibit significant toxicity.

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